N-benzyl-N'-(4-butan-2-ylphenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

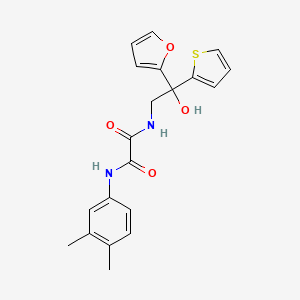

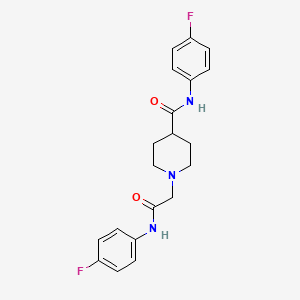

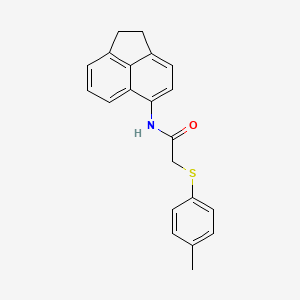

“N-benzyl-N’-(4-butan-2-ylphenyl)oxamide” is a complex organic compound. It is an oxamide derivative, where oxamide is the diamide derived from oxalic acid . The compound contains a benzyl group, which is formed by manipulating the benzene ring .

Synthesis Analysis

The synthesis of oxamide derivatives has been studied extensively. A new series of oxamide and fumaramide derivatives was synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors against Alzheimer’s disease (AD) . The presence of an ethylene bridge in the inhibitors had more influence on the inhibition of AChE and BuChE .Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-(4-butan-2-ylphenyl)oxamide” can be inferred from its name. It contains a benzyl group attached to an oxamide core, and a butan-2-ylphenyl group attached to the other nitrogen of the oxamide .Chemical Reactions Analysis

Oxamide derivatives have been found to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the treatment of Alzheimer’s disease . The specific reactions of “N-benzyl-N’-(4-butan-2-ylphenyl)oxamide” are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

UV-induced Graft Polymerization

Research by Hong, Liu, and Sun (2009) explored the incorporation of photo-active benzophenone onto cotton fabrics for grafting polyacrylamide, aiming to enhance antibacterial abilities through a simple chlorination process. This method demonstrated a successful application in modifying textile materials for improved functionality Hong, Liu, & Sun, 2009.

Synthesis of Antiallergy Agents

Hargrave, Hess, and Oliver (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives, exhibiting potent antiallergy activity. This research highlights the potential of chemical derivatives in developing new therapeutic agents for allergy treatment Hargrave, Hess, & Oliver, 1983.

PET Imaging Applications

Ikawa et al. (2017) discussed the use of 11C-ER176, a radioligand for 18-kDa translocator protein, in PET imaging to study neuroinflammation. The research provides insights into the sensitivity of 11C-ER176 across different affinity genotypes in human brain, offering a valuable tool for neuroscientific studies Ikawa et al., 2017.

Photopolymerization Techniques

Guillaneuf et al. (2010) introduced a novel alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization. Their findings open avenues for advanced polymerization techniques with potential applications in material science and engineering Guillaneuf et al., 2010.

Wirkmechanismus

Mode of Action

It is known that compounds with similar structures can interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell morphology, proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

N-benzyl-N'-(4-butan-2-ylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-3-14(2)16-9-11-17(12-10-16)21-19(23)18(22)20-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZILIUANKFKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide](/img/structure/B2826442.png)

![(1H-benzo[d]imidazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2826446.png)

![2-(allylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2826448.png)

![N-cyclopentyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2826460.png)